molecular formula C13H18O3S B2966067 Cyclopentylmethyl 4-methylbenzene-1-sulfonate CAS No. 21856-53-1

Cyclopentylmethyl 4-methylbenzene-1-sulfonate

Cat. No.: B2966067
CAS No.: 21856-53-1
M. Wt: 254.34
InChI Key: VROBVTOKXNHTBI-UHFFFAOYSA-N
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Description

Cyclopentylmethyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C13H18O3S and a molecular weight of 254.35 g/mol . It is often used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentylmethyl 4-methylbenzene-1-sulfonate can be synthesized through the reaction of cyclopentylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclopentylmethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield an amine derivative of the original compound .

Mechanism of Action

The mechanism of action of Cyclopentylmethyl 4-methylbenzene-1-sulfonate involves its ability to act as an electrophile in substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is harnessed in various synthetic applications to modify other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentylmethyl 4-methylbenzenesulfonate
  • Cyclopentylmethyl tosylate
  • Cyclopentylmethyl benzenesulfonate

Uniqueness

Cyclopentylmethyl 4-methylbenzene-1-sulfonate is unique due to its specific structure, which combines the cyclopentylmethyl group with the 4-methylbenzenesulfonate moiety. This combination imparts distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

cyclopentylmethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-11-6-8-13(9-7-11)17(14,15)16-10-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROBVTOKXNHTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of cyclopentan-methanol (2 g, 20 mmoles), CH2Cl2 (20 ml), triethylamine (5.85 ml, 42 mmoles) and p-toluen-sulphonyl chloride (4 g, 21 mmoles) was kept under stirring at room temperature for 1 night, then washed with water, 5% HCl and NaHCO3 and evaporated to give 5.09 g of the title compound (yield: 100%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.85 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
100%

Synthesis routes and methods II

Procedure details

p-Toluenesulphonyl chloride (2.12 g, 11.1 mmol) was added to a solution of cyclopentanemethanol (1 ml, 9.25 mmol) in ether (25 ml), and the solution cooled in an ice/salt bath. Freshly powdered potassium hydroxide (4.7 g, 83.3 mmol) was added and the reaction mixture allowed to warm to room temperature, over 2 hours. The reaction was diluted with water, the phases separated, and the aqueous layer extracted with ether. The combined organic solutions were dried (MgSO4), and evaporated under reduced pressure, to give the title compound as a clear oil, 2.18 g.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

(Bromomethyl)cyclopentane was obtained by the following procedure. A solution of commercially available cyclopentanemethanol (20 g) in dry pyridine (220 ml) was stirred at 0° while 4-toluenesulfonyl chloride (42 g) was added. The mixture was stirred at 0° for two hours, and was then held without stirring at 4° overnight. It was then poured into water and the product was extracted into dichloromethane. The dichloromethane extract was washed with 10% (w/v) HCl solution, water, and brine in succession, and was then dried (MgSO4) and evaporated. There was thus obtained the desired intermediate compound, cyclopentylmethyl (4-methylphenyl)sulfonate (44.42 g, 87% yield) as a clear oil. Without further purification, this material was dissolved in dry DMF (175 ml). Lithium bromide (45.5 g) was then added with stirring. The mixture was heated to 45° for three hours, and then cooled to room temperature. The mixture was then diluted with pentane (800 ml), and washed with water (800 ml). The water layer was extracted with an additional portion of pentane (200 ml) and was discarded. The combined pentane layers were washed with water (1000 ml), and brine (200 ml) in succession, and then dried (MgSO4). The solvent was distilled away at atmospheric pressure, and the residue was then vacuum distilled. The desired (bromomethyl)cyclopentane (23.64 g, 83% yield) was obtained as a colorless mobile oil, distilling at 54°-55° at a pressure of 2000 Pascals (15 Torr).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

This compound was synthesized as a colorless oil from cyclopentylmethanol (235.0 mg, 2.35 mmol), TsCl (581.5 mg, 3.05 mmol), Et3N (473.2 mg, 4.70 mmol), and DMAP (287.1 mg, 2.35 mmol) in 95% yield by following general procedure 1.1: 1H NMR (400 MHz, CDCl3, δH) 7.77 (d, J=8.2 Hz, 2H), 7.33 (d, J=8.4 Hz, 2H), 3.88 (d, J=7.1 Hz, 2H), 2.44 (s, 3H), 2.18 (dt, J=15.0, 7.5 Hz, 1H), 1.80-1.62 (m, 2H), 1.62-1.41 (m, 4H), 1.25-1.09 (m, 2H); 13C NMR (100 MHz, CDCl3, δC) 144.83, 133.40, 130.02, 128.07, 74.51, 38.79, 29.19, 25.45, 21.86. ESI-MS: 255.1 (M+H+), 277.1 (M+Na+).
Quantity
235 mg
Type
reactant
Reaction Step One
Name
Quantity
581.5 mg
Type
reactant
Reaction Step One
Name
Quantity
473.2 mg
Type
reactant
Reaction Step One
Name
Quantity
287.1 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of cyclopentylmethanol (2.5 g, 25 mmol), 4-methylbenzene-1-sulfonyl chloride (5.23 g, 27.5 mmol) in CH2Cl2 (50 mL) at 0° C. was treated with triethylamine (4.17 mL, 30 mmol) and the mixture was allowed to warm to room temperature for 8 hours. The mixture was then washed with water, brine, dried with anhydrous MgSO4 and concentrated under reduced pressure to afford 6.5 g the title compound. MS (DCI/NH3) m/z 272 (M+NH4)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.17 mL
Type
reactant
Reaction Step Two

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